

Technical Guide: Synthesis of 1,1,2,3,3-Pentaethylguanidine

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Compound of Interest

Compound Name: **1,1,2,3,3-Pentaethylguanidine**

Cat. No.: **B081650**

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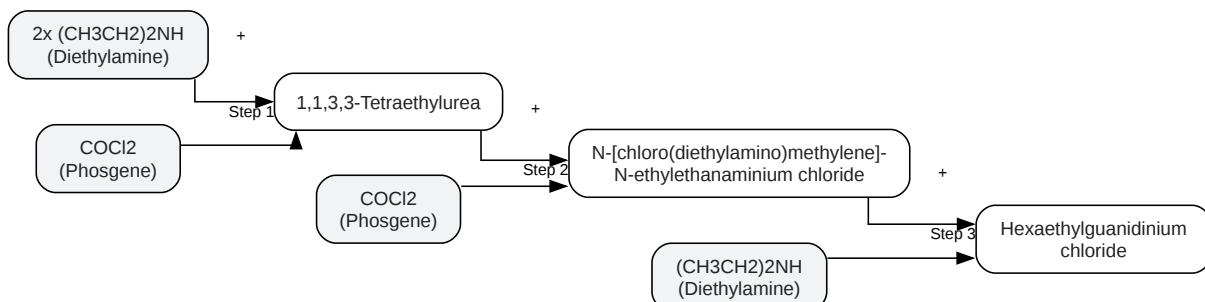
This document provides an in-depth technical overview of a viable synthetic route for the non-nucleophilic strong base, **1,1,2,3,3-pentaethylguanidine**. The synthesis is presented as a two-stage process, commencing with the formation of the hexaethylguanidinium chloride precursor, followed by its deprotonation to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Stage 1: Synthesis of Hexaethylguanidinium Chloride

The initial stage of the synthesis focuses on the preparation of the stable guanidinium salt precursor, hexaethylguanidinium chloride, from readily available starting materials, diethylamine and phosgene. This process involves the formation of two key intermediates: 1,1,3,3-tetraethylurea and N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.

Reaction Pathway

The overall reaction pathway for the synthesis of hexaethylguanidinium chloride is depicted below.



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Synthesis pathway for Hexaethylguanidinium Chloride.

Experimental Protocol: Synthesis of Hexaethylguanidinium Chloride

Step 1: Formation of 1,1,3,3-Tetraethylurea

- In a reaction vessel equipped for low-temperature reactions, a solution of diethylamine in a suitable low-polarity organic solvent (e.g., toluene) is prepared.
- The solution is cooled to a temperature range of -10 to 0 °C.
- Phosgene is carefully introduced into the cooled diethylamine solution while maintaining the temperature.
- The reaction mixture is stirred, leading to the formation of 1,1,3,3-tetraethylurea, which may precipitate from the solution.
- The product is isolated by filtration and washed to remove residual reactants.

Step 2: Formation of N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride

- The 1,1,3,3-tetraethylurea obtained from Step 1 is dissolved in a suitable solvent.

- Phosgene is passed through this solution at a controlled temperature, typically between 20-30 °C.
- The reaction results in the formation of the chloroformamidinium salt, N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride.
- The product can be isolated upon completion of the reaction.

Step 3: Formation of Hexaethylguanidinium Chloride

- The N-[chloro(diethylamino)methylene]-N-ethylethanaminium chloride is reacted with an excess of diethylamine.
- The reaction is typically carried out in an aqueous medium.
- The mixture is heated to a temperature of approximately 80-100 °C for several hours.
- Upon completion, the aqueous solution contains hexaethylguanidinium chloride.

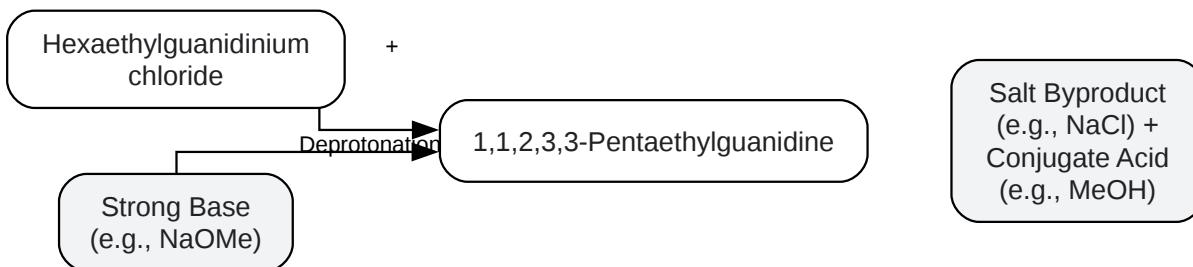
Reactant/Intermediate	Molecular Formula	Molar Mass (g/mol)
Diethylamine	C4H11N	73.14
Phosgene	COCl ₂	98.92
1,1,3,3-Tetraethylurea	C ₉ H ₂₀ N ₂ O	172.27
Hexaethylguanidinium chloride	C ₁₃ H ₃₀ CIN ₃	263.85

Stage 2: Synthesis of 1,1,2,3,3-Pentaethylguanidine

The final stage of the synthesis involves the deprotonation of the hexaethylguanidinium chloride to yield the free base, **1,1,2,3,3-pentaethylguanidine**. This is achieved by treating the guanidinium salt with a strong base.

Reaction Pathway

The deprotonation reaction is a straightforward acid-base reaction.



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Deprotonation of Hexaethylguanidinium Chloride.

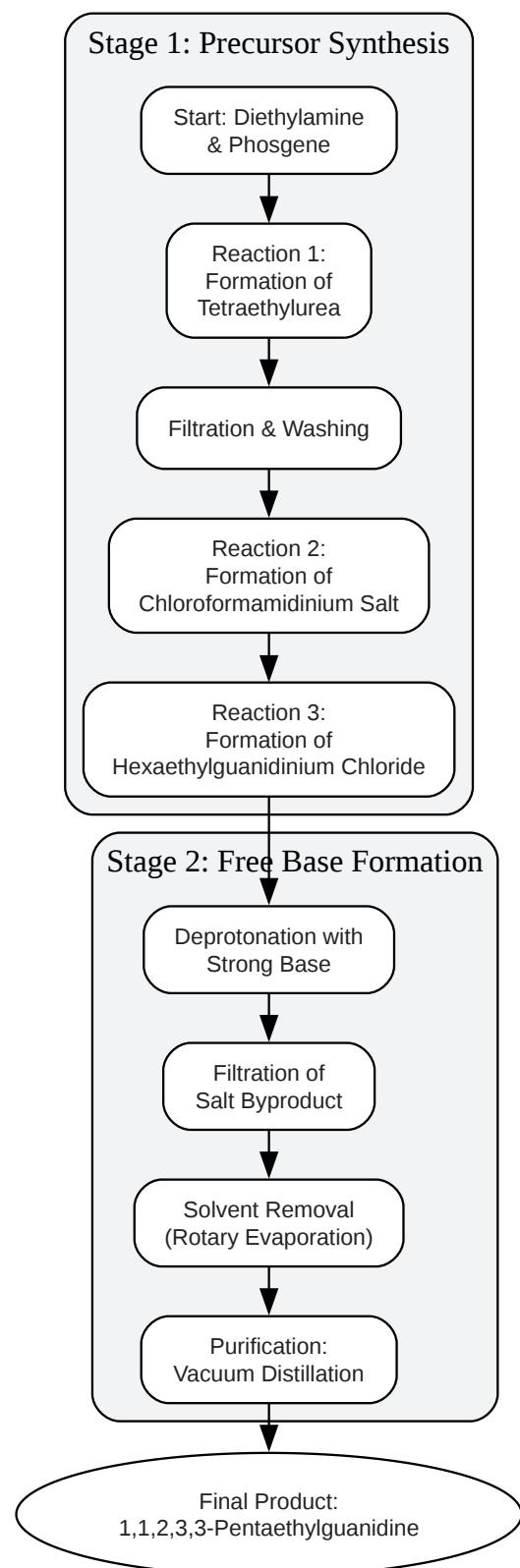
Experimental Protocol: Synthesis of 1,1,2,3,3-Pentaethylguanidine

- Hexaethylguanidinium chloride is dissolved in a suitable anhydrous solvent, such as methanol.
- A solution of a strong base, for instance, sodium methoxide in methanol, is prepared.
- The sodium methoxide solution is added dropwise to the hexaethylguanidinium chloride solution under an inert atmosphere.
- The reaction mixture is stirred at room temperature. A precipitate of the salt byproduct (sodium chloride) will form.
- Upon completion of the reaction, the precipitate is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **1,1,2,3,3-pentaethylguanidine**.
- Further purification can be achieved by distillation under reduced pressure.

Compound	Molecular Formula	Molar Mass (g/mol)
Hexaethylguanidinium chloride	C13H30ClN3	263.85
Sodium Methoxide	CH3NaO	54.02
1,1,2,3,3-Pentaethylguanidine	C13H29N3	227.39
Sodium Chloride	NaCl	58.44
Methanol	CH4O	32.04

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.



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Overall experimental workflow for the synthesis.

Disclaimer: The protocols described herein are intended for informational purposes for qualified researchers and scientists. The synthesis of **1,1,2,3,3-pentaethylguanidine** involves hazardous materials and should only be conducted in a well-equipped laboratory with appropriate safety precautions and personal protective equipment.

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